Product packaging for Benzyl 2-oxopyrrolidine-1-carboxylate(Cat. No.:CAS No. 14468-80-5)

Benzyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B170636
CAS No.: 14468-80-5
M. Wt: 219.24 g/mol
InChI Key: DVMZKGUWEAXMRT-UHFFFAOYSA-N
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Description

Benzyl 2-oxopyrrolidine-1-carboxylate (CAS 14468-80-5) is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This pyrrolidone derivative serves as a versatile building block and key intermediate in medicinal chemistry research, particularly in the design and synthesis of novel neuroprotective agents . Research indicates that related 1-benzyl-5-oxopyrrolidine derivatives exhibit significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists, specifically targeting the GluN2B subunit . This mechanism is of high interest for investigating potential therapeutic strategies for central nervous system (CNS) diseases associated with excitotoxicity, such as stroke and Parkinson's disease . The compound should be stored under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B170636 Benzyl 2-oxopyrrolidine-1-carboxylate CAS No. 14468-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZKGUWEAXMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448847
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-80-5
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Oxopyrrolidine 1 Carboxylate and Its Derivatives

Approaches to the 2-Oxopyrrolidine Scaffold Formation

The formation of the 2-oxopyrrolidine ring is a critical step in the synthesis of Benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate. Several strategies have been developed to construct this five-membered lactam structure.

Lactamization and Intramolecular Cyclization Reactions

Intramolecular cyclization of linear precursors is a fundamental and widely employed method for synthesizing pyrrolidones. colab.ws This approach typically involves the formation of an amide bond within a single molecule, leading to the cyclic lactam structure. One of the most direct methods is the cyclization of γ-amino acids. For instance, heating γ-aminobutyric acid (GABA) results in the loss of a water molecule to form 2-pyrrolidone.

More advanced methods involve the intramolecular cyclization of N-alkoxyl amines. In these reactions, the reduction of oximes under acidic conditions can yield hydroxylamine (B1172632) derivatives that subsequently cyclize to form N-alkoxyl pyrrolidines. nih.gov This strategy has been successfully applied to the diastereoselective synthesis of 2,4-disubstituted pyrrolidines. nih.gov Mechanistic studies have shown that these reactions can proceed via a pseudo-chair transition state, influencing the stereochemical outcome. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes represents another powerful tool for constructing the pyrrolidine (B122466) ring. nih.gov This method has been shown to be highly diastereoselective, particularly for the synthesis of 2,5-cis-disubstituted pyrrolidines from α-substituted 4-pentenyl sulfonamides. nih.gov The reaction is believed to proceed through a radical intermediate. nih.gov

Ring-Opening/Cyclization Sequences (e.g., from Epoxides and Aziridines)

The ring-opening of strained three-membered rings like epoxides and aziridines, followed by cyclization, offers a versatile entry to the 2-oxopyrrolidine scaffold. thieme-connect.de These electrophilic heterocycles readily react with nucleophiles, leading to 1,2-difunctionalized intermediates that can be further elaborated into the desired lactam. thieme-connect.de

From Epoxides: Epoxides are valuable precursors in organic synthesis. rsc.orgnih.gov Their ring-opening with various nucleophiles is a well-established transformation. rsc.orgnih.gov The reaction can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the nucleophile typically attacks the more substituted carbon, while under basic conditions, the attack occurs at the less substituted carbon. libretexts.org This regioselectivity, combined with the stereospecific nature of the ring-opening, allows for the controlled synthesis of functionalized intermediates that can be cyclized to form pyrrolidinones.

From Aziridines: Aziridines, nitrogen-containing three-membered heterocycles, are also highly reactive due to ring strain. wikipedia.orgbaranlab.org Their ring-opening with nucleophiles provides a direct route to substituted amines. wikipedia.orgfrontiersin.orgnih.gov The regioselectivity of aziridine (B145994) ring-opening can be controlled by the substituents on the ring and the nature of the nucleophile and electrophile used for activation. frontiersin.org For instance, the ring-opening of a 2-(3-ketoalkyl)aziridine with a water nucleophile in the presence of trifluoroacetic acid occurs at the C2 position, leading to an intermediate that can cyclize to a pyrrolidine derivative. frontiersin.org In contrast, a similar aziridine with a γ-silylated hydroxy group undergoes ring-opening at the C3 position. frontiersin.org

Introduction of the Benzyl Carbamate (B1207046) Moiety

Once the 2-oxopyrrolidine scaffold is in place, the next crucial step is the introduction of the benzyl carbamate group onto the nitrogen atom. This is typically achieved through N-acylation or esterification strategies, with benzyl chloroformate being a key reagent.

N-Acylation and Esterification Strategies

N-acylation is a common method for forming the amide bond of the benzyl carbamate. This can be accomplished by reacting the 2-oxopyrrolidine with a suitable benzyl carbamoylating agent. For example, the synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide has been achieved by reacting 2-(2-oxopyrrolidin-1-yl) acetamide (B32628) with an anhydride (B1165640) in the presence of an acid catalyst. edgccjournal.orgeco-vector.com

Esterification strategies can also be employed, particularly when starting from a precursor that already contains a carboxylic acid functionality. A variety of methods exist for the synthesis of benzyl esters, including direct benzylation of carboxylic acids with toluene (B28343) or using reagents like benzyl bromide. organic-chemistry.orgresearchgate.net

Utilization of Benzyl Chloroformate in N-Protection

Benzyl chloroformate (Cbz-Cl or Z-Cl) is a widely used reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. wikipedia.org This reagent reacts with the nitrogen atom of 2-oxopyrrolidine in the presence of a base to form Benzyl 2-oxopyrrolidine-1-carboxylate. commonorganicchemistry.com The reaction is typically carried out under aqueous basic conditions or in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). wikipedia.org

The synthesis of benzyl 2,5-dioxopyrrolidine-1-carboxylate from succinimide (B58015) and benzyl chloroformate has been reported, demonstrating the utility of this reagent in forming N-Cbz protected cyclic imides. chemicalbook.com Similarly, the protection of the primary amino group of 4-aminosalicylic acid with benzyl chloroformate is a key step in the synthesis of certain benzyl carbamates of 4-aminosalicylanilides. mdpi.com

It is important to note that benzyl chloroformate is a lachrymator and should be handled with appropriate safety precautions in a fume hood. commonorganicchemistry.comreddit.com It can also decompose to form benzyl chloride and carbon dioxide, especially in the presence of moisture. reddit.com

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The development of stereoselective methods to produce enantiomerically pure chiral derivatives of this compound is of significant interest for pharmaceutical applications. nih.gov Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. youtube.com

Various strategies have been developed for the asymmetric synthesis of substituted pyrrolidines. nih.govlookchem.comresearchgate.net These methods often rely on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, the asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines has been achieved from 3-oxo pyrrolidine 2-phosphonates. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. mdpi.comnih.gov Chiral proline-based organocatalysts have been successfully used in asymmetric aldol (B89426) reactions to produce chiral building blocks. mdpi.com Furthermore, a catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

The stereoselective synthesis of spirocyclic oxindoles, which can contain a pyrrolidine ring, highlights the ongoing efforts to develop new enantioselective catalytic methodologies. rsc.org Additionally, visible-light-induced photoacid catalysis has been used for the stereoselective synthesis of 2-deoxyglycosides, demonstrating the potential of novel catalytic systems in stereoselective synthesis. nih.gov

Diastereoselective Processes in Pyrrolidine Synthesis

The spatial arrangement of substituents in the pyrrolidine ring is crucial for its function, making diastereoselective synthesis a key area of research. These methods aim to control the relative stereochemistry at multiple stereocenters within the molecule.

A significant approach involves the copper(II)-promoted intramolecular aminooxygenation of alkenes, which provides a high-yielding route to disubstituted pyrrolidines. nih.gov The diastereoselectivity of this reaction is highly dependent on the position of the substituent on the starting alkene substrate. For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines with a diastereomeric ratio (dr) greater than 20:1 and in excellent yields (76–97%). nih.gov Conversely, substrates with a γ-substituent tend to form trans-2,3-pyrrolidine adducts, albeit with more moderate selectivity (approximately 3:1 dr). nih.gov This level of control is achieved without the need for additional coordinating groups on the substrate, which is a requirement in some other methods, such as osmium-catalyzed aminohydroxylation. nih.gov

Another powerful technique for achieving diastereoselectivity is the 1,3-dipolar cycloaddition reaction. The Zhang group demonstrated a method involving a double 1,3-dipolar cycloaddition of two nonstabilized azomethine ylides. This process leads to the highly diastereoselective synthesis of complex polycyclic pyrrolidines. nih.gov The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is directly correlated with the geometry of the dipolarophile used in the reaction, leading to either cis- or trans-substituted products. nih.gov

Table 1: Diastereoselective Synthesis of Substituted Pyrrolidines

MethodSubstrate TypePredominant ProductDiastereomeric Ratio (dr)Reference
Copper-Promoted Aminooxygenationα-Substituted 4-pentenyl sulfonamidecis-2,5-disubstituted pyrrolidine>20:1 nih.gov
Copper-Promoted Aminooxygenationγ-Substituted 4-pentenyl sulfonamidetrans-2,3-disubstituted pyrrolidine~3:1 nih.gov
1,3-Dipolar CycloadditionAzomethine ylide + Alkenyl dipolarophilecis- or trans-3,4-disubstituted pyrrolidineDepends on dipolarophile geometry nih.gov

Enantioselective Control and Resolution Techniques

Achieving enantiopure pyrrolidine derivatives is often accomplished through asymmetric synthesis, where a specific enantiomer is selectively formed. One effective strategy is the use of an iodolactamization reaction as the key step. This method has been successfully employed in the efficient enantioselective synthesis of complex molecules that serve as essential intermediates for various pharmaceutical agents. nih.gov The process can be optimized from a two-step sequence into a more efficient single-pot transformation. nih.gov

Chiral auxiliaries also play a role in directing the stereochemical outcome of a reaction. Auxiliaries such as oxazolidinones can be used to guide the benzylation of substrates to create chiral products. usm.edu Another approach involves starting with an enantiomerically pure precursor. For example, (S)-Ethyl lactate, a commercially available chiral molecule, can be O-benzylated to produce ethyl (S)-2-(benzyloxy)propionate, which then serves as a chiral building block for more complex structures. orgsyn.org

Multi-Component Reaction Pathways towards Pyrrolidine Derivatives

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and sustainability. tandfonline.com They allow for the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials, which increases synthetic efficacy and reduces waste. tandfonline.comresearchgate.net

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide. tandfonline.com These ylides, often generated in situ from the reaction of an α-amino acid and an aldehyde, react with a dipolarophile to form the pyrrolidine ring. tandfonline.comresearchgate.net This approach has been used to synthesize a wide array of derivatives, including spirooxindole pyrrolidines, by reacting substituted isatins, α-amino acids, and a third component like a chalcone (B49325) or other dipolarophile. tandfonline.com The reactions can be carried out in solvents like methanol. tandfonline.com

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for the synthesis of pyrrolidone derivatives through subsequent ring-closure steps. rloginconsulting.com These reactions offer a pathway to a vast library of potential structures by varying the starting components. rloginconsulting.com

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

Reaction Name/TypeTypical ComponentsResulting StructureKey FeaturesReference
[3+2] CycloadditionIsatin, α-Amino Acid, ChalconeSpirooxindole PyrrolidineOne-pot, three-component synthesis tandfonline.com
1,3-Dipolar CycloadditionAldehyde, Amino Acid Ester, ChalconePyrrolidine-2-carboxylateForms Schiff base intermediate tandfonline.com
Ugi-4CR followed by CyclizationAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanidePyrrolidone derivativeHigh structural diversity possible rloginconsulting.com
Five-Component ReactionAromatic Aldehyde, N-substituted maleimide, Amino AcidPolycyclic PyrrolidineInvolves a double 1,3-dipolar cycloaddition nih.gov

Green Chemistry and Sustainable Synthesis Considerations for Pyrrolidinones

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinones to create more environmentally friendly and efficient processes. nih.gov These methods focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

One notable green technique is the use of ultrasound irradiation to promote reactions. rsc.orgrsc.org An ultrasound-promoted, one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones has been developed using aniline, an aldehyde, and diethyl acetylenedicarboxylate. This reaction is efficiently catalyzed by citric acid, a green additive, in ethanol, a green solvent. rsc.orgrsc.org This method is characterized by a clean reaction profile, simple work-up, excellent yields, and significantly shorter reaction times compared to conventional heating. rsc.org

Chemical Reactivity and Transformation Studies of the Benzyl 2 Oxopyrrolidine 1 Carboxylate Scaffold

Reactivity of the Lactam Carbonyl Group

The lactam carbonyl group in benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The polarization of the carbon-oxygen double bond renders the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.com

The carbonyl carbon of the lactam ring readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), can add to the carbonyl group. Depending on the reaction workup, this can lead to the formation of ring-opened products or, in some cases, tertiary alcohols after reduction. The rate of these additions is influenced by electronic factors, with electron-withdrawing groups adjacent to the carbonyl enhancing reactivity, and by steric hindrance around the carbonyl group. masterorganicchemistry.com

Weaker nucleophiles, such as alcohols or amines, can also react with the lactam carbonyl, often requiring acid or base catalysis. These reactions are typically reversible. masterorganicchemistry.com For instance, in the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by weak nucleophiles.

Nucleophile Type General Product Reaction Conditions
Strong Nucleophiles (e.g., Grignard reagents)Ring-opened products or tertiary alcoholsAnhydrous conditions
Weak Nucleophiles (e.g., Alcohols, Amines)Reversible addition productsAcid or base catalysis

Transformations at the Pyrrolidine (B122466) Ring Carbons

The carbon atoms of the pyrrolidine ring offer further opportunities for synthetic modifications, allowing for the introduction of various functional groups.

The pyrrolidine ring can be functionalized at the α-position to the carbonyl group. Enolate formation under basic conditions can be followed by reaction with electrophiles. For instance, alkylation at the C3 position can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate, which is then quenched with an alkyl halide.

Halogenation, particularly at the α-position, can also be accomplished using various halogenating agents. These halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions or nucleophilic substitutions.

Recent advancements have also explored the functionalization of C-H bonds in saturated cyclic amines like pyrrolidine, which can allow for the introduction of multiple substituents in a single step. acs.org

The pyrrolidine ring can undergo both oxidation and reduction reactions. Reduction of the lactam carbonyl group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce the amide to an amine, yielding the corresponding N-benzylpyrrolidine. youtube.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. youtube.com

Oxidative cleavage of the pyrrolidine ring is also a possible transformation, although it typically requires harsh conditions. More sophisticated methods involving photoredox catalysis in combination with a Lewis acid have been developed for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines, which could potentially be adapted for the N-Cbz analogue. acs.orgnih.gov

Reaction Type Reagents Product
Lactam ReductionLithium Aluminum Hydride (LiAlH₄)N-Benzylpyrrolidine
C-N Bond CleavagePhotoredox Catalyst + Lewis AcidRing-opened products

Reactions Involving the Benzyl Carbamate (B1207046) Protecting Group

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.com

The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis. total-synthesis.comcommonorganicchemistry.com This reaction is typically carried out using hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). commonorganicchemistry.com The reaction proceeds under mild conditions and results in the formation of the deprotected amine, toluene (B28343), and carbon dioxide. total-synthesis.com Transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) can also be employed. organic-chemistry.org

Alternative methods for Cbz cleavage exist, which can be useful when catalytic hydrogenolysis is not compatible with other functional groups in the molecule. These include treatment with strong acids, such as HBr in acetic acid, although this method is less mild. total-synthesis.com Other reported methods include the use of Lewis acids like aluminum chloride in a fluorinated solvent, or nucleophilic reagents like 2-mercaptoethanol. organic-chemistry.org Visible light-mediated photocatalysis has also been shown to efficiently cleave benzyl-derived protecting groups. researchgate.net

Deprotection Method Reagents Key Features
Catalytic HydrogenolysisH₂, Pd/CMild, common, produces toluene and CO₂. total-synthesis.comcommonorganicchemistry.com
Transfer HydrogenationFormic acid or 1,4-cyclohexadiene, Pd/CAvoids handling of H₂ gas. organic-chemistry.org
AcidolysisHBr in Acetic AcidHarsher conditions. total-synthesis.com
Lewis Acid-mediatedAluminum Chloride in HFIPGood functional group tolerance. organic-chemistry.org
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Useful for substrates sensitive to hydrogenolysis. organic-chemistry.org
PhotocatalysisVisible light, photocatalystMild, electron-transfer mechanism. researchgate.net

Transesterification and Amidation Reactions

The presence of both a benzyl ester and an N-benzyloxycarbonyl (Cbz) group on the 2-oxopyrrolidine ring allows for selective transformations at either site.

Transesterification: The benzyl ester of benzyl 2-oxopyrrolidine-1-carboxylate can undergo transesterification with various alcohols under catalytic conditions. While the carbamate functionality can be sensitive, certain catalysts promote the selective exchange of the benzyl group. For instance, tetranuclear zinc clusters have been reported to catalyze the transesterification of various functionalized substrates, including those with amine functionalities, under mild conditions. organic-chemistry.org This method offers a potential route to different alkyl esters of 2-oxopyrrolidine-1-carboxylic acid, which could be advantageous for tuning the properties of the molecule or for subsequent synthetic steps. Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, which, in the presence of triethylamine, can mediate the esterification of carboxylic acids, a reaction that could potentially be adapted for transesterification. nih.gov

Table 1: Representative Transesterification Conditions for Benzyl Esters
Catalyst/ReagentAlcoholConditionsNotes
Tetranuclear Zinc ClusterVarious primary and secondary alcoholsMild conditionsHigh yields and good functional group tolerance. organic-chemistry.org
2-Benzyloxy-1-methylpyridinium triflate / Et3NVarious alcoholsMild conditionsMediates esterification, potentially adaptable for transesterification. nih.gov
Quaternary ammonium (B1175870) carboxylatesCarboxylic acids (for esterification)15-200 °CCatalyzes the reaction between benzyl chloride and carboxylic acids. google.com

Amidation: The N-Cbz group is a stable protecting group, but the lactam carbonyl can be susceptible to nucleophilic attack under certain conditions. More commonly, the benzyl ester can be converted to an amide. This transformation can be achieved through various methods. One common approach involves the activation of the corresponding carboxylic acid (after debenzylation) with coupling agents, followed by reaction with an amine. Alternatively, direct amidation of esters can be performed, although this is often more challenging. The use of niobium(V) oxide (Nb2O5) as a reusable Lewis acid catalyst has been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, suggesting its potential applicability to the pyroglutamate (B8496135) system. researchgate.net Furthermore, studies on N-Cbz protected amino acids have demonstrated that they can be readily converted to their corresponding amides using reagents like methanesulfonyl chloride and N-methylimidazole without significant racemization. researchgate.net

Table 2: Selected Amidation Methods for Carboxylic Acid Derivatives
Reagent/CatalystSubstrateAmineConditionsKey Features
Nb2O5Carboxylic acidsVarious aminesHigh temperatureHeterogeneous, reusable catalyst. researchgate.net
Methanesulfonyl chloride / N-methylimidazoleN-Cbz-amino acidsAryl aminesMild conditionsHigh yields, no racemization. researchgate.net
EDCI / HOBtN-Boc-D-proline8-aminoquinolineNot specifiedStandard peptide coupling. nih.gov

Catalytic Reactions and Mechanistic Investigations

Catalytic methods offer powerful tools for the selective functionalization of the this compound scaffold, enabling the introduction of new substituents and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly valuable for C-C and C-N bond formation. While direct arylation of the Cbz group is not typical, the pyrrolidine ring itself can be functionalized. A notable example is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov This methodology involves the deprotonation of the α-position of N-Boc-pyrrolidine using a chiral ligand like sparteine, followed by transmetalation with zinc chloride and subsequent Negishi coupling with an aryl bromide. organic-chemistry.orgnih.gov This approach allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. nih.gov Given the structural similarity, this strategy could be adapted for the α-functionalization of this compound, provided the ester group does not interfere with the reaction. A comprehensive study has detailed the scope of this reaction, including its application in the synthesis of biologically active molecules like (R)-nicotine. nih.govnih.gov

Furthermore, palladium catalysis has been employed in C(sp3)-H activation strategies. For instance, starting from N-Boc-D-proline, an amide was formed with 8-aminoquinoline, which then acted as a directing group for a palladium-catalyzed C-H activation/arylation at the 3-position of the pyrrolidine ring. nih.gov This highlights the potential for regioselective functionalization of the pyrrolidinone core.

Table 3: Examples of Palladium-Catalyzed Reactions on Pyrrolidine Scaffolds
Reaction TypeSubstrateCatalyst SystemKey Features
α-Arylation (Negishi Coupling)N-Boc-pyrrolidinePd(OAc)2 / tBu3P-HBF4Enantioselective, high yields, broad scope. organic-chemistry.orgnih.govnih.gov
C(sp3)-H Activation/ArylationN-Boc-proline-8-aminoquinoline amideNot specifiedRegioselective functionalization at the 3-position. nih.gov

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of various organic molecules, including those containing the pyrrolidine ring. Chiral organocatalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantioenriched products.

For the functionalization of the pyroglutamate core, organocatalytic Michael additions have been successfully employed. For example, the conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, catalyzed by commercially available organocatalysts, can lead to highly functionalized nitroaldehydes which can then be converted to polysubstituted pyrrolidines. nih.gov This demonstrates the potential of organocatalysis to build complexity on the pyrrolidine scaffold.

Another relevant approach is the direct asymmetric α-functionalization of glycinates using a chiral pyridoxal (B1214274) catalyst, which, after in situ lactamization, yields chiral pyroglutamic acid esters with high enantioselectivity. nih.gov This method provides a direct route to functionalized pyroglutamates from acyclic precursors. Similarly, cyclopropenimine catalysts have been used for the enantioselective Michael addition of amino ester imines to afford α-substituted glutamates and pyroglutamates. beilstein-journals.org

Table 4: Organocatalytic Functionalization Leading to Pyrrolidine Derivatives
Reaction TypeCatalystSubstratesProductKey Features
Asymmetric Michael AdditionChiral PyridoxalGlycinate, α,β-unsaturated estersChiral pyroglutamic acid estersHigh enantioselectivity (81-97% ee). nih.gov
Asymmetric Michael AdditionCyclopropenimineAmino ester imines, Michael acceptorsα-Substituted glutamates/pyroglutamatesHigh enantioselectivity (up to 94% ee). beilstein-journals.org
Conjugate AdditionCommercially available organocatalystsAldehydes, β-nitroacrolein dimethyl acetalHighly functionalized nitroaldehydesPrecursors to polysubstituted pyrrolidines. nih.gov

Applications in Chemical and Biological Research Excluding Clinical Data

Role as a Versatile Synthetic Intermediate

The inherent reactivity and functionality of Benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate make it an ideal starting material or intermediate for the construction of more elaborate molecular architectures.

Benzyl 2-oxopyrrolidine-1-carboxylate serves as a fundamental building block in the synthesis of a wide array of organic compounds. Its pyrrolidone core is a common motif in many natural products and pharmacologically active molecules. The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the nitrogen atom, which can be selectively removed under specific conditions, allowing for further functionalization. This controlled reactivity is crucial for the stepwise assembly of complex target molecules. The synthesis of various polycyclic scaffolds, for instance, can be achieved through the elaboration of such N-heterocyclic cores. nih.gov

The pyrrolidine (B122466) ring is a highly sought-after scaffold in drug discovery, and this compound is a key precursor for many such structures. thermofisher.comnih.gov The five-membered, non-planar ring system allows for a three-dimensional exploration of chemical space, which is advantageous for optimizing interactions with biological targets. thermofisher.comnih.gov The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate due to the specific binding requirements of enantioselective proteins. thermofisher.com The pyrrolidine nucleus is present in 37 drugs approved by the U.S. Food and Drug Administration, highlighting its importance in pharmaceutical sciences. nih.gov Furthermore, derivatives of this scaffold, such as pyrrolotriazinones, are being explored as promising building blocks for novel bioactive modulators. nih.gov

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been designed and synthesized, showing neuroprotective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity in vitro. One particular derivative, 12k, demonstrated higher potency than the reference compound ifenprodil (B1662929) and was found to attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor.

While a specific, named total synthesis employing this compound as a key intermediate is not detailed in the provided search results, the general utility of such functionalized lactams as intermediates in the synthesis of complex natural products is well-established. The ability to introduce chirality and various substituents onto the pyrrolidone ring makes it a valuable synthon. For instance, a practical, two-stage preparation of benzyl (3R)-3-amino-2-oxo-1-pyrrolidinecarboxylate has been reported, highlighting the utility of these structures in stereoselective synthesis. The synthesis of complex molecules often relies on the strategic use of such pre-functionalized building blocks to efficiently construct the target architecture.

Investigation of Biological Activities (in vitro studies)

The pyrrolidone scaffold is a recurring motif in molecules exhibiting a range of biological activities. In vitro studies on derivatives of this compound have revealed potential therapeutic applications, particularly in the areas of enzyme inhibition and cancer research.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. While direct studies on this compound as an HDAC inhibitor are not prominent, related compounds containing the pyrrolidone or similar cyclic structures have shown significant activity.

For instance, pyroxamide, a hydroxamic acid-containing compound, is a potent inhibitor of HDAC1 with an ID(50) of 100 nM. It has been shown to cause the accumulation of acetylated core histones in cultured murine erythroleukemia cells. Furthermore, the synthesis of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate has been described, and this compound, along with its piperidine (B6355638) analogue, exhibited good histone deacetylase (HDAC) activity in vitro. The development of novel HDAC inhibitors often involves the exploration of various scaffolds that can effectively interact with the enzyme's active site.

A significant body of research has focused on the in vitro anticancer activity of pyrrolidone derivatives. These studies have demonstrated that modifications to the core pyrrolidone structure can lead to potent and selective anticancer agents.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity, with some derivatives showing higher potency than the standard chemotherapeutic agent cytarabine.

In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested against several human cancer cell lines. A pyrrolidinone derivative bearing a 5-nitrothiophene moiety was identified as the most active, with EC50 values ranging from 2.50 µM to 5.77 µM against melanoma, prostate, triple-negative breast, and pancreatic cancer cell lines.

Furthermore, novel halogenated spiro[pyrrolidine-thiazolo-oxindoles] have been synthesized and shown to possess in vitro antiproliferative effects against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. One spirooxindole analogue, 5g, exhibited broad activity and was found to be more potent than cisplatin (B142131) in the HepG2 and MCF-7 cell lines.

The synthesis and biological activity of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties have also been explored, with some compounds exerting potent anticancer activity against A549 cells.

Interactive Data Table: In Vitro Anticancer Activity of Selected Pyrrolidone Derivatives

CompoundCancer Cell LineMeasurementValueReference
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative with 5-nitrothiopheneIGR39 (Melanoma)EC502.50 ± 0.46 µM
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative with 5-nitrothiophenePPC-1 (Prostate)EC503.63 ± 0.45 µM
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative with 5-nitrothiopheneMDA-MB-231 (Breast)EC505.10 ± 0.80 µM
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative with 5-nitrothiophenePanc-1 (Pancreatic)EC505.77 ± 0.80 µM
Spirooxindole analogue 5gHepG2 (Liver)IC505.00 ± 0.66 µM
Spirooxindole analogue 5gHCT-116 (Colon)IC50< 3.00 µM
Cisplatin (Reference)HepG2 (Liver)IC509.00 ± 0.76 µM
Cisplatin (Reference)HCT-116 (Colon)IC503.00 ± 0.24 µM

Antimicrobial Activity of Related Pyrrolidone Derivatives

The pyrrolidine scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives demonstrating notable activity against a wide spectrum of pathogens. tandfonline.comnih.gov Research has shown that compounds featuring the pyrrolidone moiety possess biological functions that are effective against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov

Synthetic compounds with pyrrolidine scaffolds are of significant interest for creating novel molecules to combat rising antimicrobial resistance. tandfonline.comnih.gov For instance, certain pyrrolidine-2,5-dione derivatives have been tested against various microorganisms, showing moderate to low antimicrobial activities. nih.gov In one study, three related compounds (a precursor and two derivatives) exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL against bacteria and 64 to 256 µg/mL against yeasts. nih.gov

The following table summarizes the antimicrobial activities of select pyrrolidone derivatives as reported in the literature. nih.gov

CompoundOrganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus64
Vibrio cholerae32
Candida albicans128
Derivative 2 Staphylococcus aureus16
Vibrio cholerae16
Candida albicans64
Precursor Staphylococcus aureus128
Vibrio cholerae64
Candida albicans128
Ciprofloxacin (Reference) Staphylococcus aureus0.50
Vibrio cholerae1.00
Nystatin (Reference) Candida albicans2.00

Furthermore, some pyrrolidone derivatives have demonstrated efficacy against bacterial biofilms. tandfonline.com Specific derivatives were found to cause a 90% reduction in biofilm growth of P. aeruginosa strains within the first 24 hours of application. tandfonline.com The versatility of the pyrrolidone ring allows for the synthesis of a wide array of derivatives, including quinoline (B57606) and spiro derivatives, which have shown potent antibacterial properties. tandfonline.com

Receptor Modulation and Cellular Signaling Pathway Probing

Derivatives of the pyrrolidone structure play a crucial role in modulating receptor activity and probing cellular signaling pathways. For example, certain pyrrolidine amide derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.gov By blocking NAAA, these inhibitors can restore PEA levels, offering a therapeutic strategy for inflammation and pain. nih.gov Docking studies have shown that the pyrrolidine ring of these inhibitors occupies the enzyme's catalytic center, preventing the substrate from binding. nih.gov

In other areas of receptor research, functionalized 2-arylpyrroles, which can be synthesized from pyrrolidone precursors, are recognized as promising scaffolds for developing novel selective dopamine (B1211576) D₃ receptor antagonists. mdpi.com Additionally, pyridazinone analogs, which share structural similarities with pyrrolidones, have been noted for their diverse pharmacological activities, including antagonism at adenosine (B11128) and serotonin (B10506) receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrrolidone derivatives influences their biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Modulating Substituent Effects on In Vitro Biological Profiles

SAR studies on pyrrolidine derivatives have yielded critical insights into the effects of various substituents on their biological profiles. nih.gov In the context of NAAA inhibitors, modifications to the terminal phenyl group and the linker chain of pyrrolidine amides significantly impact their inhibitory activity. nih.gov Research has shown that both substituents on the phenyl ring and its replacement with other aromatic systems can dramatically alter the compound's potency. nih.gov

Similarly, extensive SAR studies have been conducted on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics like amikacin. mdpi.comnih.gov These studies have systematically explored the impact of substitutions at five different positions (R1–R5) on the pyrrolidine scaffold. nih.gov It was demonstrated that alterations at the R1 position of the most active compounds led to a reduction in inhibitory levels, highlighting the importance of an S-phenyl moiety at this specific location. mdpi.comnih.gov

The table below illustrates the effect of substituents on the inhibitory activity of pyrrolidine pentamine derivatives. mdpi.com

Compound IDR1-SubstituentR3-SubstituentR4-SubstituentR5-SubstituentPotentiation Dose (µM)
2700.001 S-phenylHHH12.5
2700.003 S-phenylHHH25
Modified 1 S-benzylHHH>100
Modified 2 S-phenylMeHH50
Modified 3 S-phenylHMeH50
Modified 4 S-phenylHH2-phenylbutyl>100

These results underscore that while some modifications can diminish activity, others present opportunities for optimization, particularly at the R3, R4, and R5 positions. mdpi.com

Design Principles for Enhanced Efficacy and Selectivity

The design of pyrrolidine derivatives with enhanced efficacy and selectivity is guided by key principles derived from SAR studies. researchgate.net For NAAA inhibitors, it was found that conformationally flexible linkers tended to increase inhibitory potency but could reduce selectivity over other hydrolases like fatty acid amide hydrolase (FAAH). nih.gov Conversely, a more conformationally restricted linker could enhance selectivity, albeit sometimes at the cost of potency. nih.gov This trade-off is a critical consideration in the design process.

Prodrug Strategies and Bioreversible Linkers Utilizing the Benzyl Carbamate (B1207046)

The benzyl carbamate moiety, present in the title compound, is a highly valuable component in the design of prodrugs and bioreversible linkers. Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often used to improve properties like solubility or targeted delivery. nih.gov

The benzyl carbamate group can function as a cleavable linker in various prodrug systems. acs.orgnih.gov One prominent strategy involves its use in antibody-drug conjugates (ADCs), where it connects a cytotoxic payload to an antibody that targets cancer cells. nih.gov For instance, benzyl ammonium (B1175870) carbamates have been shown to undergo a two-step elimination process to release the active drug specifically within target cells. nih.gov This approach can also create a more hydrophilic linker domain, which improves labeling efficiency and reduces the aggregation of the ADC. nih.gov

Furthermore, 4-nitrobenzyl carbamates are widely explored as triggers for bioreductive prodrugs. rsc.org These systems are designed to be activated in the low-oxygen (hypoxic) environments often found in solid tumors. Enzymes called nitroreductases reduce the nitro group, initiating a fragmentation cascade of the carbamate linker that releases a potent toxin. rsc.org Studies on the kinetics of this fragmentation have shown that adding electron-donating substituents to the benzyl ring can accelerate the release of the active agent. rsc.org

Carbamate linkages are also employed to create prodrugs with improved aqueous solubility. nih.gov For example, linking a poorly soluble drug to a water-soluble moiety like glucuronic acid via a carbamate group can significantly enhance its solubility profile. nih.gov Similarly, (acyloxy)alkyl carbamates have been developed as novel bioreversible prodrugs for amines, which can increase their permeation through biological membranes. nih.gov The introduction of a benzyl ester to L-carnitine has also been explored as a prodrug strategy to improve liposolubility and stability. researchgate.net

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information about the molecular framework, functional groups, and elemental composition of Benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl 2-oxopyrrolidine-1-carboxylate is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrrolidinone ring. The five aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region of the spectrum. The two benzylic protons (CH₂) adjacent to the ester oxygen are expected to produce a singlet. The three sets of methylene protons on the pyrrolidinone ring would appear as distinct multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing amide and carbamate (B1207046) functionalities.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms within the molecule. For this compound, distinct peaks are expected for the carbonyl carbons of the amide and the carbamate, which typically resonate at the downfield end of the spectrum (around 165-185 ppm) princeton.edulibretexts.org. The aromatic carbons of the benzyl group would show a set of signals in the aromatic region (typically 125-140 ppm). The benzylic carbon and the three aliphatic carbons of the pyrrolidinone ring would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidinone C=O-~175
Carbamate C=O-~155
Aromatic C-H (Phenyl)~7.3-7.4 (multiplet, 5H)~128-136
Benzylic CH₂~5.2 (singlet, 2H)~68
N-CH₂ (Pyrrolidinone)~3.7 (triplet, 2H)~45
C=O-CH₂ (Pyrrolidinone)~2.6 (triplet, 2H)~30
Central CH₂ (Pyrrolidinone)~2.1 (multiplet, 2H)~18

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to its key functional groups. Two distinct carbonyl (C=O) stretching vibrations are anticipated: one for the lactam (cyclic amide) and another for the carbamate group. The lactam C=O stretch typically appears at a high frequency, while the carbamate C=O stretch is also found in the carbonyl region. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching bands, would be present libretexts.orglibretexts.orgspectroscopyonline.com.

Table 2: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch~3030-3100
Aliphatic C-HStretch~2850-2960
Lactam C=OStretch~1750-1770
Carbamate C=OStretch~1700-1720
Aromatic C=CStretch~1450-1600
C-NStretch~1200-1350
C-OStretch~1000-1300

Note: These are typical wavenumber ranges. The exact position and intensity of the peaks can be influenced by the molecular structure and sample state.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z) mdpi.comnih.govmdpi.com. For this compound, with a molecular formula of C₁₂H₁₃NO₃, the calculated monoisotopic mass is 219.08954 Da lookchem.com. HRMS analysis would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry researchgate.netmdpi.com. If this compound can be obtained as a single crystal of suitable quality, this technique can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This would unambiguously confirm the connectivity of the pyrrolidinone and benzyl carbamate moieties. While the parent molecule is achiral, X-ray crystallography would be invaluable for derivatives that contain stereocenters, as it can distinguish between enantiomers and diastereomers, providing a complete and unequivocal structural determination.

Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be employed. A UV detector would be suitable for detection, as the benzyl group contains a chromophore that absorbs UV light. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For derivatives of this compound that are chiral, specialized chiral HPLC columns and methods can be developed to separate and quantify the individual enantiomers.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound with a molecular weight and structure like this compound, GC analysis can be challenging without appropriate sample preparation, specifically derivatization, to increase its volatility and thermal stability.

Research on structurally related pyroglutamate (B8496135) compounds indicates that derivatization is a common strategy for successful GC analysis. mdpi.comnih.gov For instance, pyroglutamate (5-oxo-proline) has been analyzed by GC-MS after conversion to its methyl ester pentafluoropropionyl amide or pentafluorobenzyl (PFB) ester derivatives. mdpi.comnih.gov This suggests that for this compound, a similar derivatization approach targeting the carboxylate or the pyrrolidone ring might be necessary if direct analysis proves difficult due to its polarity and boiling point.

However, methods have been developed for other pyrrolidone derivatives, such as N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP), which can be analyzed directly. nih.govkeikaventures.com These analyses often employ capillary columns and sensitive detectors like the Flame Ionization Detector (FID) or a Nitrogen-Phosphorous Detector (NPD), the latter being particularly selective for nitrogen-containing compounds. nih.govkeikaventures.com

A hypothetical GC method for the direct analysis of this compound could employ a high-temperature capillary column and temperature programming to facilitate elution.

Hypothetical GC Parameters for this compound Analysis:

ParameterValue
Column Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Splitless (for trace analysis) or Split

When coupled with a mass spectrometer (GC-MS), this technique would not only provide retention time data for identification but also mass spectra for structural confirmation. The fragmentation pattern would likely be influenced by the benzyloxycarbonyl group, a topic explored in studies of other N-benzyloxycarbonyl derivatives.

Mass Spectrometry Hyphenated Techniques (LC-MS, UPLC)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are highly suitable for the analysis of less volatile and thermally labile compounds like this compound. These techniques circumvent the need for derivatization that is often required for GC.

Methodologies developed for other pyrrolidone derivatives and carboxylic acids provide a strong basis for establishing an analytical procedure for this compound. For instance, an HPLC-MS/MS method for the analysis of N-methyl-2-pyrrolidone (NMP) in biological matrices has been detailed, utilizing a hydrophobic chromatography column and positive electrospray ionization (ESI) tandem mass spectrometry. fda.gov This approach allows for both quantification and confirmation of the analyte. fda.gov

For this compound, a reversed-phase LC method would likely be effective. The separation would be based on the compound's hydrophobicity, and the mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Hypothetical LC-MS Parameters for this compound Analysis:

ParameterValue
LC System UPLC or HPLC
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification

In the mass spectrometer, this compound would be expected to ionize efficiently in positive ESI mode to form the protonated molecule [M+H]⁺. For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions would be monitored in MRM mode, providing high selectivity and sensitivity. fda.gov It is important to be aware of potential in-source reactions, such as the cyclization of related compounds like glutamine to pyroglutamic acid, which has been observed during LC-MS analysis. acs.org

The fragmentation of the benzyloxycarbonyl group is a known process in the mass spectrometry of protected amino acids and peptides. This knowledge would be instrumental in interpreting the mass spectrum of this compound and identifying characteristic fragment ions for structural confirmation.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Contributions

The primary and most significant research contribution involving Benzyl (B1604629) 2-oxopyrrolidine-1-carboxylate has been its application as a key intermediate in the synthesis of novel bioactive molecules. Specifically, it has served as a foundational scaffold for the creation of sophisticated histone deacetylase (HDAC) inhibitors. researchgate.netewha.ac.kr Research has detailed the convenient synthesis of complex derivatives, such as Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate, which have demonstrated notable HDAC inhibitory activity in vitro. researchgate.netewha.ac.kr This line of research underscores the compound's value in medicinal chemistry for generating potential therapeutic agents, particularly in oncology, where HDAC inhibitors are a crucial class of drugs. The pyrrolidone core, protected by the benzyl carboxylate group, provides a stable and synthetically tractable platform for constructing molecules with specific three-dimensional arrangements necessary for biological target engagement.

Unexplored Synthetic Avenues for Enhanced Efficiency and Diversity

While established coupling reactions have proven effective, significant opportunities exist to modernize the synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate and its derivatives. researchgate.netewha.ac.kr Future research should focus on developing more efficient, sustainable, and diverse synthetic methodologies.

Green Chemistry Approaches : The field is moving away from traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), which faces increasing regulatory restrictions due to toxicity. grandviewresearch.com Investigating bio-derived, greener alternatives for the synthesis and modification of the pyrrolidone ring is a critical future direction. grandviewresearch.com

Flow Chemistry : Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety profiles, and easier scalability compared to traditional batch processing.

Photoredox and Electrocatalysis : These modern catalytic methods could unlock novel reaction pathways for the functionalization of the pyrrolidone ring, allowing for the introduction of chemical groups that are difficult to install using conventional thermal methods.

Multicomponent Reactions : Designing one-pot reactions where multiple starting materials combine to form complex products would dramatically increase synthetic efficiency and allow for the rapid generation of diverse libraries of pyrrolidone derivatives for screening purposes.

Potential for Advanced Functional Material Development

The application of pyrrolidone-based structures is predominantly in the life sciences, yet their inherent chemical properties suggest significant, largely untapped potential in materials science. The use of Cyrene, a related bio-derived chemical, in applications like graphene production highlights the possibilities for pyrrolidone-based compounds as novel solvents or components in advanced materials. grandviewresearch.com

Future research could explore:

Polymer Science : this compound derivatives could be designed as monomers for the synthesis of novel specialty polymers with unique thermal, mechanical, or optical properties.

Organic Electronics : The polar lactam structure could be incorporated into organic semiconductors or dielectric materials for applications in flexible electronics and sensors.

Coordination Polymers and MOFs : Functionalized pyrrolidones could serve as organic ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers, creating materials with high porosity for gas storage, separation, or catalysis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating research into pyrrolidone-based compounds. nih.govsjp.ac.lk These computational tools can analyze vast datasets to identify patterns and make predictions far beyond human capacity. nih.gov

Key areas for integration include:

Predictive Modeling : AI algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel virtual derivatives of this compound, prioritizing the synthesis of the most promising candidates. nih.gov

Computer-Aided Synthesis Planning (CASP) : Machine learning models can propose novel and efficient retrosynthetic pathways, helping chemists devise better ways to build complex target molecules. nih.govresearchgate.net

De Novo Design : Deep learning models can generate entirely new molecular structures based on a desired therapeutic or material profile, potentially uncovering next-generation pyrrolidone-based drugs or functional materials. nih.gov

Reaction Optimization : AI can be used to predict optimal reaction conditions (e.g., temperature, catalyst, solvent), minimizing the experimental effort required to achieve high yields and purity. researchgate.net

Emerging Biological Targets for Pyrrolidone-Based Chemistries

The pyrrolidone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of diseases. nih.govmdpi.com While its role in HDAC inhibition is established, future research should target more challenging and emerging biological targets. researchgate.net

Potential future targets include:

"Undruggable" Proteins : A significant portion of disease-relevant proteins, such as certain transcription factors (e.g., p53) and signaling proteins (e.g., RAS), lack obvious binding pockets and are considered "undruggable" by traditional small molecules. nih.gov The unique three-dimensional conformations accessible to pyrrolidone derivatives could be leveraged to target protein-protein or protein-DNA interfaces. nih.gov

Kinase Inhibitors : Beyond established targets, pyrrolidone scaffolds could be designed to inhibit novel protein kinases implicated in cancer and inflammatory diseases, such as focal adhesion kinases (FAKs) or specific vascular endothelial growth factor (VEGF) pathway components. nih.gov

Antimicrobial Resistance : Recent studies have shown that some 5-oxopyrrolidine derivatives exhibit potent and selective activity against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com This presents a critical avenue for developing new classes of antibiotics to combat the growing threat of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 2-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, describes a protocol involving nucleophilic substitution under nitrogen atmosphere, monitored by TLC (Silica gel 60 F254), and purified via flash column chromatography (Kanto Chemical Silica gel 60 N). Optimization includes solvent selection (e.g., dichloromethane for solubility), temperature control (0°C to room temperature), and stoichiometric adjustments of reagents like hydrazine derivatives. Yield improvements (≥75%) are achievable by extending reaction times (12–24 hrs) and using anhydrous conditions . highlights photochemical or electrochemical flow methods for similar pyrrolidine derivatives, suggesting alternative activation strategies for challenging intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., Bruker Avance III HD 500 MHz) with solvent-specific referencing (CDCl3_3: 7.26 ppm; DMSO-d6_6: 2.50 ppm) to confirm functional groups and stereochemistry .
  • X-ray Crystallography : Employ Rigaku FR-E+ diffractometers for single-crystal analysis. Refinement via SHELXL (SHELX system) resolves bond lengths/angles and thermal displacement parameters, critical for verifying the lactam ring and benzyl ester conformation .
  • Mercury CSD : Visualize crystal packing and hydrogen-bonding networks using the Materials Module, which compares interaction motifs against Cambridge Structural Database entries .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in predicting the supramolecular packing or intermolecular interactions of this compound derivatives?

  • Methodological Answer : Mercury CSD’s Materials Module enables customizable searches for intermolecular motifs (e.g., C=O···H–N hydrogen bonds) and packing patterns. For derivatives, simulate void spaces to assess crystallographic solvent accessibility or steric hindrance. Use packing similarity calculations to compare structural analogs (e.g., propyl vs. methyl substituents) and predict stability trends .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental crystallographic data in structural studies of this compound?

  • Methodological Answer :

  • Refinement Protocols : Apply SHELXL’s restraints for disordered regions (e.g., flexible benzyl groups) and validate using R-factor convergence (<0.05) .
  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian 16) with experimental bond lengths to identify discrepancies. Adjust computational parameters (basis sets, solvation models) to align with crystallographic data .

Q. How should researchers address incomplete toxicological data (e.g., acute toxicity LD50) when designing safety protocols for handling this compound?

  • Methodological Answer :

  • Precautionary Measures : Assume high toxicity due to structural analogs (e.g., piperidine derivatives in ) and implement Tier 1 controls: fume hoods, nitrile gloves, and sealed containers .
  • Proactive Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction (e.g., OECD QSAR Toolbox) to fill data gaps .

Q. What methodological approaches enable comparative analysis of reactivity between this compound and its alkyl-substituted analogs (e.g., propyl vs. methyl derivatives)?

  • Methodological Answer :

  • Kinetic Studies : Monitor substitution reactions (e.g., nucleophilic acyl substitution) via 1H^{1}\text{H} NMR to compare rate constants (kobsk_{\text{obs}}) between analogs. Use Hammett plots to correlate substituent effects (σ values) with reactivity .
  • Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian to predict electrophilicity differences. For example, propyl substituents may lower LUMO energy, enhancing nucleophilic attack susceptibility .

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Benzyl 2-oxopyrrolidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.